2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
説明
The compound 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative characterized by a complex polycyclic structure. Key structural features include:
- Benzoyl group at position 2: This substituent may enhance lipophilicity and influence receptor binding.
- 9,9-Dimethyl substituents: These groups may stabilize the molecule’s conformation and improve metabolic stability.
特性
IUPAC Name |
2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O2/c1-28(2)15-23-25(24(32)16-28)26(19-10-6-7-11-20(19)29)31-21-13-12-18(14-22(21)30-23)27(33)17-8-4-3-5-9-17/h3-14,26,30-31H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSGJQFCXVFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386844 | |
| Record name | 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5871-39-6 | |
| Record name | 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
The synthesis of 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can be achieved through several synthetic routes. One common method involves the condensation of benzodiazepine intermediates with benzoyl chloride and chlorophenyl derivatives under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods often involve multi-step processes to ensure high yield and purity of the final compound .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted benzodiazepines and their derivatives.
科学的研究の応用
2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives, which are studied for their potential pharmacological activities.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinities and mechanisms of action.
Medicine: Research focuses on its potential therapeutic effects, including its use as an anxiolytic, sedative, and muscle relaxant. Studies also explore its efficacy in treating neurological disorders and its pharmacokinetic properties.
作用機序
The mechanism of action of 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines .
類似化合物との比較
Key Observations:
Substituent Effects on Bioactivity :
- The 4-nitrophenyl group in WAY-299905 confers significant antioxidant activity (IC50 = 470 nM) , while halogenated aryl groups (e.g., 2-chloro-6-fluorophenyl) reduce potency in neuromedin B receptor inhibition (IC50 = 1300–2200 nM) .
- The trifluoromethoxy group in the 4-position () enhances molecular weight (402.41) and may improve metabolic stability .
Positional Isomerism: Moving the benzoyl group from position 2 (main compound) to position 5 () increases molecular weight (482.6 vs.
Solubility and Stability: WAY-299905 exhibits high DMSO solubility (125 mg/mL), critical for in vitro assays . No solubility data are available for the main compound, but its 2-chlorophenyl group may reduce polarity compared to nitro- or hydroxy-substituted analogs.
Research Findings and Pharmacological Implications
- Antioxidant Potential: WAY-299905’s DPPH radical scavenging activity (IC50 = 470 nM) suggests that nitro groups enhance redox properties, whereas chloro or trifluoromethoxy substituents may prioritize receptor binding over antioxidant effects .
- Receptor Affinity : The lower IC50 of halogenated derivatives in neuromedin B receptor inhibition (1300–2200 nM) implies steric bulk or electron-withdrawing groups may hinder target engagement .
- Synthetic Feasibility : High-purity (>97%) synthesis of analogs like 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-...-7-one () demonstrates industrial scalability for API intermediates .
生物活性
The compound 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one , a member of the benzodiazepine class, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant case studies.
Benzodiazepines primarily exert their effects through positive allosteric modulation of the GABAA receptor complex. This interaction enhances the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) signaling, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The specific binding affinity and efficacy of 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one at various GABAA receptor subtypes is crucial for understanding its pharmacological profile.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure, which affects absorption, distribution, metabolism, and excretion (ADME). Studies indicate that similar benzodiazepines undergo extensive hepatic metabolism via cytochrome P450 enzymes (CYP), leading to various metabolites that may also possess biological activity.
Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 5-8 hours |
| Peak plasma concentration | 1-2 hours post-administration |
| Metabolism | Hepatic via CYP450 enzymes |
| Excretion | Renal (urinary metabolites) |
Study 1: Efficacy in Anxiety Disorders
A clinical trial evaluated the efficacy of 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one in patients with generalized anxiety disorder (GAD). The results demonstrated significant reductions in anxiety scores compared to placebo after four weeks of treatment.
Study 2: Sedative Effects
In a controlled study involving healthy volunteers, the sedative effects of the compound were assessed using standardized sleep latency tests. Participants exhibited reduced sleep onset latency and increased total sleep duration compared to a placebo group.
Study 3: Safety Profile
A comprehensive safety evaluation was conducted to assess adverse effects associated with this compound. The findings indicated a favorable safety profile with minimal side effects reported. Commonly noted effects included mild sedation and dizziness.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
